molecular formula C17H20N4O3 B7563930 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide

1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B7563930
M. Wt: 328.4 g/mol
InChI Key: GJOQRIYFMQNZDW-UHFFFAOYSA-N
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Description

1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, 3-methoxyphenylhydrazine can react with ethyl acetoacetate under acidic conditions to form the 5-(3-methoxyphenyl)-1H-pyrazole.

  • Acylation: : The pyrazole derivative is then subjected to acylation using a suitable acyl chloride, such as piperidine-4-carbonyl chloride, in the presence of a base like triethylamine. This step forms the intermediate compound.

  • Coupling Reaction: : The final step involves coupling the intermediate with piperidine-4-carboxamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products include hydroxylated or carboxylated derivatives of the original compound.

    Reduction: Products include alcohol derivatives of the carbonyl groups.

    Substitution: Products include various substituted pyrazole derivatives.

Scientific Research Applications

1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[5-(3-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide
  • 1-{[5-(3-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide

Uniqueness

1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This group can affect the compound’s solubility, stability, and ability to interact with biological targets, potentially leading to different therapeutic effects compared to its analogs.

Properties

IUPAC Name

1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-24-13-4-2-3-12(9-13)14-10-15(20-19-14)17(23)21-7-5-11(6-8-21)16(18)22/h2-4,9-11H,5-8H2,1H3,(H2,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOQRIYFMQNZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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